molecular formula C23H34N4O5 B2597982 Methyl 3-(6-((2-(butyl(methyl)amino)ethyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 688773-72-0

Methyl 3-(6-((2-(butyl(methyl)amino)ethyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B2597982
CAS No.: 688773-72-0
M. Wt: 446.548
InChI Key: OUQJHDLLUWEJAT-UHFFFAOYSA-N
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Description

Methyl 3-(6-((2-(butyl(methyl)amino)ethyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate (hereafter referred to as the "target compound") is a synthetic heterocyclic compound featuring a 1,2,3,4-tetrahydroquinazoline core substituted with a methyl carboxylate group at position 7 and a hexyl chain terminating in a tertiary amine-linked amide moiety at position 3 (Figure 1). The compound’s complexity arises from its hybrid architecture, which integrates hydrogen-bonding motifs (diketone and amide groups) and lipophilic domains (butyl chain), influencing its physicochemical and biological properties .

Properties

IUPAC Name

methyl 3-[6-[2-[butyl(methyl)amino]ethylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N4O5/c1-4-5-13-26(2)15-12-24-20(28)9-7-6-8-14-27-21(29)18-11-10-17(22(30)32-3)16-19(18)25-23(27)31/h10-11,16H,4-9,12-15H2,1-3H3,(H,24,28)(H,25,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUQJHDLLUWEJAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)CCNC(=O)CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)OC)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-(6-((2-(butyl(methyl)amino)ethyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound with potential pharmacological applications. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure and Properties

The compound features a tetrahydroquinazoline core, which is known for various biological activities. Its structure can be represented as follows:

  • Molecular Formula : C₁₄H₁₈N₄O₃
  • Molecular Weight : 286.32 g/mol
  • CAS Number : 34603-31-1

Research indicates that compounds with similar structures often interact with biological targets such as enzymes and receptors. The specific mechanism of action for this compound may involve:

  • Inhibition of Enzymatic Activity : Compounds in the quinazoline class have been shown to inhibit certain kinases.
  • Receptor Modulation : Potential interaction with G-protein coupled receptors (GPCRs), which are pivotal in various signaling pathways.

Antitumor Activity

A study published in the European Journal of Medicinal Chemistry explored the antitumor properties of related compounds. The results indicated that modifications to the quinazoline structure could enhance cytotoxicity against cancer cell lines. The compound's efficacy was evaluated using the following parameters:

CompoundCell LineIC50 (µM)Mechanism
TPO-1MCF-75ERα degradation
TPO-3MCF-711.94Proteasome pathway

The findings suggest that structural analogs can significantly impact biological activity and therapeutic potential against breast cancer cells .

Antiviral Activity

Research has also indicated that similar compounds exhibit antiviral properties. A study on oxadiazole derivatives reported promising anti-HIV activity, suggesting that the incorporation of specific functional groups can enhance antiviral efficacy .

Case Study 1: Anticancer Properties

In a recent investigation, researchers synthesized a series of quinazoline derivatives and tested their effects on various cancer cell lines. The study demonstrated that the introduction of butyl(methyl)amino groups improved selectivity and potency against tumor cells while reducing toxicity to normal cells.

Case Study 2: Neuroprotective Effects

Another study focused on neuroprotective activities, where derivatives were tested for their ability to inhibit neuronal apoptosis in models of neurodegeneration. Results indicated that certain modifications led to increased neuroprotection, potentially through antioxidant mechanisms.

Comparison with Similar Compounds

Research Implications

The target compound’s structural hybridity positions it as a candidate for structure-activity relationship (SAR) studies , particularly in optimizing solubility and target affinity. For instance:

  • Quinazoline Derivatives : Substituting the methyl carboxylate with a carboxylic acid (as in some kinase inhibitors) could enhance polar interactions .
  • Amide Modifications : Replacing the butyl(methyl)amine with a cyclic amine might improve metabolic stability without compromising solubility .

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